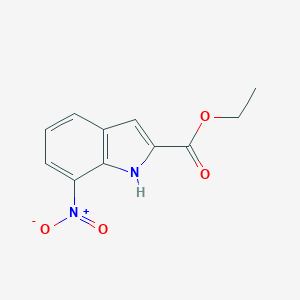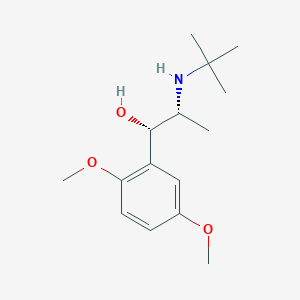
Ethyl-7-Nitro-1H-Indol-2-carboxylat
Übersicht
Beschreibung
Ethyl 7-nitro-1H-indole-2-carboxylate, also known as ENIC, is an organic compound with a molecular formula of C10H9NO4. It is an aromatic nitro compound with a broad range of applications in organic synthesis and scientific research. This compound has been extensively studied for its biological properties, including its ability to inhibit the activity of enzymes and to modulate the activity of other molecules.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-7-Nitro-1H-Indol-2-carboxylat dient als vielseitiger Baustein in der organischen Synthese. Sein Indol-Kern ist ein entscheidendes Gerüst in vielen Naturstoffen und Pharmazeutika. Forscher nutzen diese Verbindung zum Aufbau komplexer Moleküle durch verschiedene Reaktionen, darunter die Suzuki-Kupplung und die Friedel-Crafts-Acylierung. Die Nitrogruppe in der 7-Position kann zu einem Amin reduziert werden, wodurch eine Möglichkeit zur weiteren Funktionalisierung geschaffen wird .
Medizinische Chemie
In der medizinischen Chemie wird this compound zur Entwicklung neuer Medikamentenkandidaten eingesetzt. Sein Indolring ahmt die Tryptophanstruktur nach, was ihn wertvoll für die Herstellung von Serotoninrezeptor-Agonisten oder -Antagonisten macht. Zusätzlich kann die Nitrogruppe in Amino-Derivate umgewandelt werden, die in der Synthese von Verbindungen mit potenzieller antihypertriglyceridämischer Aktivität eine zentrale Rolle spielen .
Materialwissenschaft
Die elektronischen Eigenschaften dieser Verbindung machen sie für Anwendungen in der Materialwissenschaft geeignet. Sie kann bei der Synthese organischer Halbleiter verwendet werden, die für organische Leuchtdioden (OLEDs) und organische Photovoltaikzellen unerlässlich sind. Die Nitrogruppe verbessert die Elektronenakzeptorfähigkeiten, was für Ladungstransferprozesse von Vorteil ist .
Analytische Chemie
This compound kann in der analytischen Chemie als Chromophor oder Fluorophor dienen. Seine starke Absorption im UV-Vis-Bereich ermöglicht den Einsatz als Sonde in der Hochleistungsflüssigkeitschromatographie (HPLC) zum Nachweis und zur Quantifizierung biologischer Moleküle. Die Fluoreszenzeigenschaften der Verbindung werden auch in der Fluoreszenzspektroskopie für Bioimaging-Anwendungen genutzt .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie können die Derivate dieser Verbindung auf ihre pestiziden Eigenschaften untersucht werden. Es ist bekannt, dass das Indolringsystem biologische Aktivität gegen eine Reihe von Schädlingen aufweist. Durch Modifizierung der Nitrogruppe können Forscher neue Verbindungen synthetisieren, die als sicherere und wirksamere Pestizide dienen könnten .
Umweltwissenschaften
This compound kann in den Umweltwissenschaften zum Studium des Abbaus von Nitroaromaten verwendet werden, die häufige Schadstoffe sind. Das Verständnis seiner Abbauwege kann bei der Entwicklung von Bioremediationsstrategien zur Sanierung kontaminierter Standorte helfen .
Photodynamische Therapie
Die Fähigkeit der Verbindung, bei Lichtaktivierung reaktive Sauerstoffspezies zu erzeugen, macht sie zu einem Kandidaten für die photodynamische Therapie (PDT). Bei der PDT werden lichtempfindliche Verbindungen verwendet, um Krebszellen oder Krankheitserreger abzutöten. This compound könnte so modifiziert werden, dass seine Aufnahme durch Zellen und seine Effizienz bei der Erzeugung zytotoxischer Spezies bei Bestrahlung erhöht wird .
Nanotechnologie
Schließlich kann this compound zur Nanotechnologie beitragen. Seine Moleküle können zur Funktionalisierung von Nanopartikeln verwendet werden, wodurch ihnen spezifische Eigenschaften wie Fluoreszenz oder Reaktivität verliehen werden. Diese funktionalisierten Nanopartikel können Anwendungen von der gezielten Medikamentenverabreichung bis hin zu Sensoren haben .
Safety and Hazards
Ethyl 7-nitro-1H-indole-2-carboxylate is associated with certain hazards. The GHS pictograms indicate that it is a substance that requires caution during handling . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with eyes, skin, and clothing, as well as ingestion and inhalation .
Wirkmechanismus
Target of Action
Ethyl 7-nitro-1H-indole-2-carboxylate, as an indole derivative, is known to bind with high affinity to multiple receptors Indole derivatives have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Pharmacokinetics
The study of indole derivatives has attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds for the treatment of various disorders .
Result of Action
Indole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound should be stored in a sealed, dry environment at 2-8°c .
Eigenschaften
IUPAC Name |
ethyl 7-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAIVBXGPLYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290598 | |
| Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6960-46-9 | |
| Record name | 1H-Indole-2-carboxylic acid, 7-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 69878 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6960-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol](/img/structure/B156162.png)





![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)



![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)


